N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-6-5-7-14(13(12)2)19-17(21)10-11-20-15-8-3-4-9-16(15)23-18(20)22/h3-9H,10-11H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJPGCRFUQCXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 326.42 g/mol |
| Molecular Formula | C18H18N2O2S |
| LogP | 3.2408 |
| LogD | 3.2408 |
| Polar Surface Area | 38.241 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, studies on benzothiazole derivatives have demonstrated their effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values in the range of to .
- HeLa (cervical cancer) : Compounds showed cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Studies have shown that similar compounds can activate apoptotic pathways by increasing p53 expression and caspase activation .
- Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to halted growth in malignant cells.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of benzothiazole derivatives similar to this compound. The results exhibited:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Showed inhibition against various fungal strains.
This suggests a broad-spectrum antimicrobial potential that warrants further investigation.
Pharmacological Evaluation
In pharmacological evaluations, compounds within the same class have been assessed for their ability to enhance platelet production and treat thrombocytopenia. The findings indicated that certain derivatives could act as agonists for specific receptors involved in hematopoiesis .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Methyl-substituted aryl analogs (7c–7f) exhibit melting points ranging from 134–178°C, with bulkier substituents (e.g., 2,4-dimethyl in 7e) correlating with higher melting points due to improved crystal packing .
- Spectral Trends : All compounds show characteristic IR absorptions for C=O (1680–1700 cm⁻¹) and NH groups (3200–3350 cm⁻¹). Aryl proton NMR signals (δ 7.1–8.2 ppm) vary slightly depending on substitution patterns .
- Molecular Weight : The target compound’s estimated molecular weight (~348.4 g/mol) is lower than analogs (375–389 g/mol), reflecting fewer heteroatoms and substituents.
Structural and Functional Divergences
Substituent Effects on Reactivity
- Benzothiazole vs. Thiazole/Oxadiazole : Unlike compounds (which feature 1,3,4-oxadiazole and thiazole rings), the target compound’s benzothiazol-2-one moiety may enhance π-π stacking interactions in biological targets .
Preparation Methods
Direct Amide Coupling via Carbodiimide-Mediated Activation
This method involves coupling 3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid with 2,3-dimethylaniline using a carbodiimide-based coupling agent. A representative procedure adapted from similar benzothiazole-amide syntheses (e.g.,) is outlined below:
Reagents :
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3-(2-Oxo-1,3-benzothiazol-3-yl)propanoic acid (1.0 equiv)
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2,3-Dimethylaniline (1.2 equiv)
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N,N′-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
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Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
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Triethylamine (Et<sub>3</sub>N, 1.0 equiv)
Procedure :
-
Activate the carboxylic acid by stirring with DCC in DCM/DCE at 25°C for 30 minutes.
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Add 2,3-dimethylaniline and Et<sub>3</sub>N, then stir at 25–60°C for 4–24 hours.
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Monitor reaction progress via thin-layer chromatography (TLC; eluent: hexane/EtOAc 3:1).
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Filter precipitated dicyclohexylurea (DHU), concentrate under reduced pressure, and purify by silica gel chromatography.
Stepwise Assembly via Benzothiazole Ring Formation
An alternative approach constructs the benzothiazole moiety after forming the propanamide backbone. This method, inferred from benzothiazole synthesis protocols, proceeds as follows:
Reagents :
-
3-(Aminophenyl)propanamide precursor
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Carbon disulfide (CS<sub>2</sub>)
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Oxidative agents (e.g., H<sub>2</sub>O<sub>2</sub> or I<sub>2</sub>)
Procedure :
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React 3-amino-N-(2,3-dimethylphenyl)propanamide with CS<sub>2</sub> in alkaline medium to form a dithiocarbamate intermediate.
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Cyclize the intermediate via oxidative coupling using H<sub>2</sub>O<sub>2</sub>/AcOH or I<sub>2</sub>/EtOH.
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Isolate the product through recrystallization (solvent: n-hexane/EtOAc).
Key Advantage : Avoids handling pre-formed benzothiazole derivatives, which may exhibit stability issues.
Reaction Optimization Parameters
Critical variables influencing yield and purity include:
Notable Observations :
-
Prolonged stirring (>24 h) at elevated temperatures (>60°C) promotes side reactions, including benzothiazole ring degradation.
-
Dichloroethane improves solubility for substrates with steric hindrance (e.g., 2,3-dimethyl substituents).
Purification and Characterization
Purification Techniques
Analytical Validation
| Technique | Key Diagnostic Signals | Purpose |
|---|---|---|
| <sup>1</sup>H NMR | δ 2.25 (s, 6H, Ar-CH<sub>3</sub>), δ 10.2 (s, 1H, NH) | Confirms amide and substituents |
| FT-IR | 1665 cm<sup>-1</sup> (C=O), 1530 cm<sup>-1</sup> (C=N) | Validates benzothiazole and amide |
| HRMS | [M+H]<sup>+</sup> calc. 341.1294, found 341.1298 | Verifies molecular formula |
Data adapted from benzothiazole-amide analyses in.
Comparative Analysis of Synthetic Routes
| Metric | Direct Coupling | Stepwise Assembly |
|---|---|---|
| Total Steps | 2 | 3–4 |
| Overall Yield | 75–92% | 60–75% |
| Scalability | Suitable for >100 g | Limited by CS<sub>2</sub> handling |
| Purity Profile | ≥98% after chromatography | ≥95% after recrystallization |
Recommendation : The direct coupling method is preferred for large-scale synthesis due to higher yields and fewer steps.
Challenges and Mitigation Strategies
-
DHU Byproduct Formation :
-
Benzothiazole Hydrolysis :
-
Steric Hindrance Effects :
Q & A
Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with condensation of 2,3-dimethylaniline with a benzothiazole derivative. Key steps include:
- Amide bond formation : Reacting 2,3-dimethylphenylamine with a benzothiazole-containing propanoyl chloride in dimethylformamide (DMF) under basic catalysis (e.g., triethylamine) at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Optimization focuses on solvent choice, catalyst loading, and temperature to maximize yield (typically 60–75%) while minimizing side products like unreacted intermediates or hydrolysis byproducts .
Q. How is the compound characterized spectroscopically to confirm its structure?
- NMR : H and C NMR are used to confirm the presence of the dimethylphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm) and the benzothiazole moiety (e.g., carbonyl resonance at δ 170–175 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 353.12 for CHNOS) .
- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Intermediate Research Questions
Q. What in vitro assays are used to evaluate the compound’s antimicrobial activity, and how are conflicting results addressed?
- Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., S. aureus ATCC 25923, C. albicans SC5314). Discrepancies in MIC values across studies may arise from differences in inoculum size, growth media, or solvent effects (e.g., DMSO inhibition at >1% v/v) .
- Control strategies : Include standard reference drugs (e.g., ciprofloxacin for bacteria) and validate assay reproducibility via triplicate experiments .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Assessed via HPLC at pH 2–10 (simulating gastrointestinal and physiological conditions). Degradation peaks at pH <3 suggest acid-sensitive amide bonds, necessitating enteric coatings for oral administration studies .
- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, confirming suitability for room-temperature storage .
Advanced Research Questions
Q. What computational methods resolve contradictions in structure-activity relationships (SAR) for benzothiazole derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., E. coli DNA gyrase). For example, conflicting SAR data on substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) are resolved by simulating binding affinities and comparing with experimental IC values .
- MD simulations : GROMACS assesses dynamic stability of ligand-protein complexes over 100 ns to validate docking predictions .
Q. How can crystallographic data explain discrepancies in reported bioactivity across polymorphic forms?
- Polymorph screening : Use solvent-drop grinding or slurry crystallization to identify forms (e.g., Form I vs. II). SHELXL refinement reveals hydrogen-bonding variations (e.g., amide N–H⋯O=S interactions in Form I enhance solubility and bioavailability compared to Form II) .
- Bioactivity correlation : Compare MICs of polymorphs against P. aeruginosa to link crystal packing with membrane permeability .
Q. What strategies mitigate off-target effects in cytotoxicity studies?
- Selectivity profiling : Screen against human cell lines (e.g., HEK293, HepG2) using MTT assays. Off-target effects (e.g., mitochondrial toxicity) are minimized by modifying the propanamide linker’s hydrophobicity (ClogP <3) .
- Metabolite tracking : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) that may cause hepatotoxicity .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show negligible effects?
- Strain-specificity : Activity against C. albicans may depend on efflux pump expression (e.g., CDR1 knockout strains show 4-fold lower MICs) .
- Assay media : RPMI-1640 vs. Sabouraud dextrose broth alter compound solubility and bioavailability .
- Resolution : Use standardized CLSI M27/M38 protocols and include azole-resistant strains for cross-study comparability .
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Solubility parameters : Hansen solubility parameters (δ, δ, δ) predict miscibility. Experimental discrepancies arise from undetected polymorphic transitions (e.g., Form I → II in water) .
- Co-solvency : Use water-miscible solvents (e.g., PEG 400) to enhance solubility for in vivo studies .
Comparative Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 2,3-Dimethylphenylamine | Amidation | 85 | 98.5 | |
| Benzothiazole-propanoyl chloride | Acylation | 72 | 97.0 |
Q. Table 2. Comparative Bioactivity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
